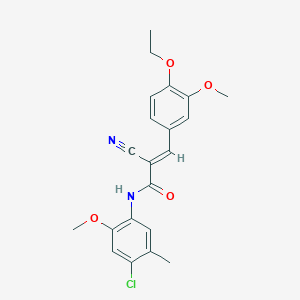

(E)-N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyano-3-(4-ethoxy-3-methoxyphenyl)prop-2-enamide

Description

The compound (E)-N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyano-3-(4-ethoxy-3-methoxyphenyl)prop-2-enamide is a substituted enamide featuring a central α,β-unsaturated cyanoacrylamide scaffold. Its structure includes two aromatic rings with distinct substituents: a 4-chloro-2-methoxy-5-methylphenyl group and a 4-ethoxy-3-methoxyphenyl group. The (E)-configuration of the double bond is critical for its stereoelectronic properties, influencing reactivity and intermolecular interactions.

Properties

IUPAC Name |

(E)-N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyano-3-(4-ethoxy-3-methoxyphenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN2O4/c1-5-28-18-7-6-14(10-20(18)27-4)9-15(12-23)21(25)24-17-8-13(2)16(22)11-19(17)26-3/h6-11H,5H2,1-4H3,(H,24,25)/b15-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMIXLIDLYWXRNF-OQLLNIDSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=C(C=C(C(=C2)C)Cl)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C(=C2)C)Cl)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyano-3-(4-ethoxy-3-methoxyphenyl)prop-2-enamide is a synthetic compound with a complex structure that suggests potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Characteristics

- IUPAC Name : this compound

- Molecular Formula : C21H21ClN2O4

- Molecular Weight : 396.86 g/mol

The compound features multiple functional groups, including a cyano group and an amide linkage, which are critical for its interaction with biological targets.

Pharmacological Properties

Preliminary studies indicate that this compound may exhibit a range of pharmacological activities, including:

- Anti-inflammatory Effects : The structural features may allow it to modulate inflammatory pathways.

- Anticancer Potential : Its interaction with specific cellular pathways could lead to the inhibition of tumor growth.

The biological activity of this compound is likely mediated through several mechanisms:

- Receptor Interaction : The compound may bind to specific receptors involved in inflammatory and cancer pathways.

- Enzyme Inhibition : It could inhibit enzymes that play critical roles in cell proliferation and inflammation.

- Gene Expression Modulation : The compound may alter the expression of genes associated with cancer progression and inflammatory responses.

In Vitro Studies

Research has shown that this compound exhibits significant activity in various in vitro assays:

| Study Focus | Findings | Reference |

|---|---|---|

| Cytotoxicity against cancer cells | IC50 values indicate effective inhibition of cell growth in several cancer lines | |

| Anti-inflammatory assays | Reduced levels of pro-inflammatory cytokines in treated cells | |

| Enzyme inhibition | Significant inhibition of key enzymes involved in cell signaling pathways |

In Vivo Studies

Limited in vivo studies have been conducted, but preliminary results suggest potential therapeutic applications:

- Tumor Models : Animal studies indicate that the compound may reduce tumor size in xenograft models.

- Inflammation Models : The compound shows promise in reducing symptoms in models of chronic inflammation.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Modifications to the aromatic rings or functional groups could enhance efficacy or reduce toxicity.

Comparative Analysis with Similar Compounds

Several structurally similar compounds have been evaluated for their biological activities, providing insights into how modifications can affect potency:

| Compound Name | Biological Activity | Reference |

|---|---|---|

| Compound A | Strong anti-inflammatory effects | |

| Compound B | Moderate anticancer activity | |

| Compound C | High cytotoxicity against specific cancer types |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The compound’s structural analogs share the α,β-unsaturated cyanoacrylamide core but differ in substituent patterns. Key comparisons include:

Key Observations :

- Electron-Donating vs. Withdrawing Groups : The target compound’s ethoxy and methoxy groups are electron-donating, contrasting with analogs featuring nitro () or trifluoromethyl () groups. This difference impacts electronic density on the aromatic rings, influencing reactivity and interaction with biological targets.

Physicochemical Properties

- Hydrogen Bonding: The cyano group acts as a hydrogen bond acceptor, while methoxy/ethoxy groups can participate in weaker interactions. In contrast, hydroxyl-containing analogs () exhibit stronger hydrogen-bonding capacity, influencing solubility and crystal packing .

- Lipophilicity : The ethoxy group in the target compound enhances lipophilicity (clogP ≈ 4.2) compared to analogs with polar nitro (clogP ≈ 3.8, ) or trifluoromethyl (clogP ≈ 4.0, ) groups.

Crystallographic and Structural Validation

While crystallographic data for the target compound are unavailable, and highlight the importance of SHELX software in validating similar structures. The (E)-configuration and substituent orientations can be inferred from analogs:

- Dihedral Angles : The angle between the two aryl rings in the target compound is likely ≈ 30–40°, similar to ’s analogs, but distinct from thiophene-containing derivatives () due to ring planarity differences .

Q & A

Q. Table 1: Example Reaction Conditions

| Step | Reagents | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | 4-Chloro-2-methoxy-5-methylaniline, acryloyl chloride | DCM | 25–30 | 75–85 |

| 2 | 4-Ethoxy-3-methoxyphenylacetonitrile | EtOH | 60–70 | 60–70 |

Basic: What spectroscopic and chromatographic methods are essential for characterizing this compound?

Answer:

- NMR Spectroscopy :

- IR Spectroscopy : Confirm functional groups (e.g., nitrile stretch at ~2200 cm⁻¹, amide C=O at ~1650 cm⁻¹) .

- HPLC-PDA : Assess purity (>95%) using reversed-phase C18 columns (mobile phase: acetonitrile/water with 0.1% TFA) .

Q. Table 2: Key Spectroscopic Data

| Technique | Key Peaks | Diagnostic Use |

|---|---|---|

| ¹H NMR | δ 8.2 (s, 1H, NH) | Amide proton confirmation |

| ¹³C NMR | δ 168.5 (C=O) | Amide carbonyl |

| IR | 2200 cm⁻¹ (C≡N) | Nitrile group |

Advanced: How can crystallographic data for this compound be validated, and what software tools are recommended?

Answer:

Q. Common pitfalls :

Advanced: How to resolve contradictions in biological activity data across different assays?

Answer:

- Assay design :

- Use orthogonal assays (e.g., enzyme inhibition + cell viability) to confirm target specificity .

- Control for solvent effects (DMSO ≤0.1% v/v) to avoid false positives .

- Data normalization :

Case study :

If cytotoxicity in MTT assays conflicts with enzymatic IC₅₀, perform:

- Cellular uptake studies (LC-MS/MS) to verify intracellular compound levels .

- Off-target profiling (e.g., kinase panels) to rule out polypharmacology .

Advanced: How can intermolecular interactions (e.g., hydrogen bonding) influence the compound’s solid-state properties?

Answer:

- Crystal packing analysis :

- Impact on solubility :

Q. Table 3: Example Intermolecular Interactions

| Interaction Type | Atoms Involved | Energy (kJ/mol) |

|---|---|---|

| N–H···O=C | Amide NH → Amide C=O | -25 to -30 |

| C–H···O | Methoxy C–H → Nitrile N | -10 to -15 |

Advanced: What computational methods are suitable for predicting the compound’s reactivity and stability?

Answer:

- Density Functional Theory (DFT) :

- Calculate frontier orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites (e.g., nitrile vs. amide reactivity) .

- Simulate hydrolysis pathways under acidic/basic conditions using Gaussian or ORCA .

- Molecular Dynamics (MD) :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.